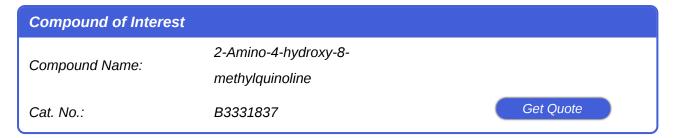


# physicochemical properties of 2-Amino-4hydroxy-8-methylquinoline

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An in-depth technical guide on the core physicochemical properties of **2-Amino-4-hydroxy-8-methylquinoline**, designed for researchers, scientists, and drug development professionals.

#### Introduction

**2-Amino-4-hydroxy-8-methylquinoline** is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical structures.[1] Compounds incorporating the 8-hydroxyquinoline scaffold, in particular, exhibit a wide range of biological effects, including antimicrobial and anticancer properties, making them valuable building blocks for pharmacologically active agents.[2] This guide provides a detailed overview of the known and predicted physicochemical properties of **2-Amino-4-hydroxy-8-methylquinoline**, along with relevant experimental methodologies.

# **Molecular and Physicochemical Properties**

The fundamental properties of **2-Amino-4-hydroxy-8-methylquinoline** are summarized below. It is important to note that while some properties are computationally predicted, they provide valuable estimates for experimental design.



Property	Value	Source
CAS Number	860715-42-0	[3][4]
Molecular Formula	C10H10N2O	[3][5]
Molecular Weight	174.203 g/mol	[3][5]
Boiling Point	393.9 ± 37.0 °C (Predicted)	[5]
Density	1.302 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
рКа	4.81 ± 0.40 (Predicted)	[5]

# **Experimental Protocols**

Detailed experimental data for **2-Amino-4-hydroxy-8-methylquinoline** is limited in publicly available literature. However, standard methodologies for the synthesis and characterization of similar quinoline derivatives can be applied.

### Synthesis via Conrad-Limpach Reaction

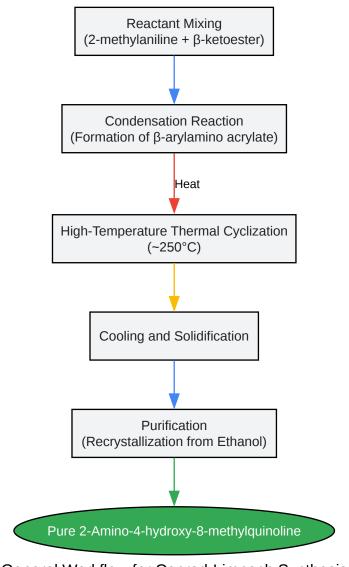
A plausible synthetic route for **2-Amino-4-hydroxy-8-methylquinoline** is the Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolines.[6]

#### Methodology:

- Reactant Condensation: An appropriately substituted aniline, in this case, 2-methylaniline, is reacted with a β-ketoester (e.g., ethyl acetoacetate) at a moderate temperature (typically below 100°C). This step forms a β-arylamino-α,β-unsaturated ester intermediate.
- Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C). This induces a thermal cyclization reaction, followed by the elimination of ethanol, to form the 4-hydroxyquinoline ring system.[6]
- Purification: The resulting crude product is allowed to cool, and the solid is collected.
   Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a toluene-ethanol mixture, to yield the final product.

The workflow for this synthesis is visualized in the diagram below.





General Workflow for Conrad-Limpach Synthesis

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Caption: General workflow for the synthesis of 4-hydroxyquinolines.

### **Determination of pKa by Potentiometric Titration**

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule in solution, which influences its solubility, absorption, and biological interactions.

Methodology:



- Sample Preparation: A precise amount of 2-Amino-4-hydroxy-8-methylquinoline is
  dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent
  (e.g., methanol or DMSO) to ensure solubility.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise
  increments using a burette. After each addition, the solution is allowed to equilibrate, and the
  pH is recorded.
- Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

### **Potential Biological Activity**

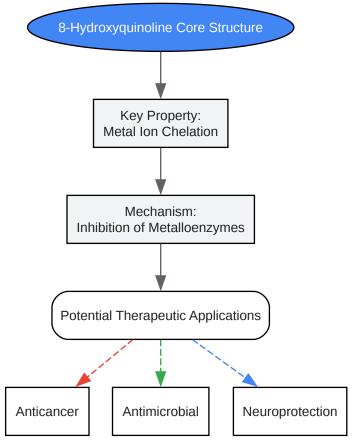
While specific biological pathways for **2-Amino-4-hydroxy-8-methylquinoline** are not well-documented, compounds with the 8-hydroxyquinoline core are known to possess a wide array of biological activities.[2] These activities are often related to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for pathogen survival or cancer cell proliferation.

Derivatives of 8-hydroxyquinoline have been investigated for their potential as:

- Anticancer agents: By inducing apoptosis or inhibiting key enzymes in cancer cells.[2]
- Antimicrobial agents: Showing efficacy against various bacteria and fungi.[2]
- Neuroprotective agents: In the context of neurodegenerative diseases.

The diagram below illustrates the logical relationship between the core structure and its potential therapeutic applications, which serves as a foundational concept for drug development professionals.





Therapeutic Potential of 8-Hydroxyquinoline Scaffold

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Caption: Relationship between structure, mechanism, and applications.

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